molecular formula C47H95N10O17P3S B12325767 hexacosanoyl Coenzyme A (ammonium salt)

hexacosanoyl Coenzyme A (ammonium salt)

Cat. No.: B12325767
M. Wt: 1197.3 g/mol
InChI Key: XKPNJROJQZVENY-UHFFFAOYSA-N
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Description

Hexacosanoyl Coenzyme A (ammonium salt) is a coenzyme derivative of hexacosanoic acid. It is a long-chain fatty acyl-CoA that plays a crucial role in lipid metabolism. This compound is often used in biochemical research to study lipid biosynthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosanoyl Coenzyme A (ammonium salt) is synthesized through the activation of hexacosanoic acid with coenzyme A. The reaction typically involves the use of ATP and Coenzyme A in the presence of specific enzymes such as acyl-CoA synthetase. The reaction conditions often require a buffered aqueous solution and may involve the use of organic solvents like chloroform and methanol .

Industrial Production Methods

Industrial production of hexacosanoyl Coenzyme A (ammonium salt) involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexacosanoyl Coenzyme A (ammonium salt) undergoes various biochemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Hexacosanoyl Coenzyme A (ammonium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Hexacosanoyl Coenzyme A (ammonium salt) exerts its effects by participating in lipid metabolism. It acts as a substrate for various enzymes involved in the synthesis and degradation of lipids. The molecular targets include acyltransferases and synthetases, which facilitate the transfer of the hexacosanoyl group to other molecules. The pathways involved include fatty acid oxidation and lipid biosynthesis .

Comparison with Similar Compounds

Hexacosanoyl Coenzyme A (ammonium salt) can be compared with other long-chain fatty acyl-CoAs, such as:

Hexacosanoyl Coenzyme A (ammonium salt) is unique due to its longer chain length, which influences its role in cellular processes and its interaction with specific enzymes .

Properties

Molecular Formula

C47H95N10O17P3S

Molecular Weight

1197.3 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C47H86N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54;;;/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62);3*1H3

InChI Key

XKPNJROJQZVENY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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